molecular formula C44H76N14O12 B12325196 h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh

h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh

Cat. No.: B12325196
M. Wt: 993.2 g/mol
InChI Key: KCDSBTNBXZKKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh is a peptide consisting of eight amino acids: lysine, arginine, threonine, glycine, glutamine, tyrosine, lysine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves:

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Peptides like h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues .

Scientific Research Applications

Peptides like h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of peptides like h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger a cascade of biochemical events, leading to the desired biological effect. For example, some peptides may bind to cell surface receptors, activating intracellular signaling pathways that regulate gene expression, cell growth, or apoptosis .

Properties

IUPAC Name

2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H76N14O12/c1-24(2)21-33(43(69)70)57-38(64)29(10-5-7-19-46)55-41(67)32(22-26-12-14-27(60)15-13-26)56-39(65)31(16-17-34(48)61)53-35(62)23-52-42(68)36(25(3)59)58-40(66)30(11-8-20-51-44(49)50)54-37(63)28(47)9-4-6-18-45/h12-15,24-25,28-33,36,59-60H,4-11,16-23,45-47H2,1-3H3,(H2,48,61)(H,52,68)(H,53,62)(H,54,63)(H,55,67)(H,56,65)(H,57,64)(H,58,66)(H,69,70)(H4,49,50,51)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDSBTNBXZKKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H76N14O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

993.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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